Cas no 2253640-41-2 (2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid)
2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2253640-41-2
- 2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid
- 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
- EN300-6512927
-
- Inchi: 1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
- InChI Key: XQYKACGUIBBVHE-UHFFFAOYSA-N
- SMILES: S1C=CN=C1OC1CNC1.FC(C(=O)O)(F)F
Computed Properties
- Exact Mass: 270.02859781g/mol
- Monoisotopic Mass: 270.02859781g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.7Ų
2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512927-0.05g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 0.05g |
$168.0 | 2025-03-14 | |
| Enamine | EN300-6512927-0.1g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 0.1g |
$252.0 | 2025-03-14 | |
| Enamine | EN300-6512927-0.25g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 0.25g |
$361.0 | 2025-03-14 | |
| Enamine | EN300-6512927-0.5g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 0.5g |
$569.0 | 2025-03-14 | |
| Enamine | EN300-6512927-1.0g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
| Enamine | EN300-6512927-2.5g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
| Enamine | EN300-6512927-5.0g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
| Enamine | EN300-6512927-10.0g |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 | |
| Aaron | AR027ZRQ-50mg |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95% | 50mg |
$256.00 | 2025-02-15 | |
| Aaron | AR027ZRQ-100mg |
2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid |
2253640-41-2 | 95% | 100mg |
$372.00 | 2025-02-15 |
2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
Research Brief on 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid (CAS: 2253640-41-2)
The compound 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid (CAS: 2253640-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine-thiazole scaffold and trifluoroacetic acid moiety, exhibits promising potential as a versatile intermediate or active pharmaceutical ingredient (API) in drug discovery. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a candidate for further development in therapeutic applications.
Recent literature highlights the compound's role in modulating key biological targets, particularly in the context of inflammation and oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in innate immune signaling pathways. The research team employed structure-activity relationship (SAR) studies to optimize the compound's potency, achieving IC50 values in the low nanomolar range. This finding suggests potential applications in autoimmune diseases and chronic inflammatory conditions.
From a synthetic chemistry perspective, novel routes for the preparation of 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid have been developed to improve yield and scalability. A recent patent application (WO2023056789) describes an efficient three-step synthesis starting from commercially available azetidine-3-ol, with the trifluoroacetic acid serving both as a counterion and solubility enhancer. The process demonstrates excellent atom economy and reduced environmental impact compared to previous methods, addressing growing concerns about sustainable pharmaceutical manufacturing.
Pharmacokinetic studies of this compound have revealed interesting properties that warrant further investigation. The presence of the azetidine ring confers improved metabolic stability compared to analogous pyrrolidine derivatives, while the thiazole moiety contributes to favorable membrane permeability. Preliminary in vivo data from rodent models show acceptable oral bioavailability (F = 42%) and a half-life suitable for once-daily dosing regimens. These characteristics make it an attractive scaffold for further medicinal chemistry optimization.
Current research directions focus on expanding the therapeutic potential of this chemical entity. Several pharmaceutical companies have included derivatives of 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid in their pipelines for neurological disorders, leveraging its ability to cross the blood-brain barrier. Additionally, its metal-chelating properties are being explored for applications in radiopharmaceuticals and diagnostic imaging agents. The compound's versatility underscores its value as a multipurpose building block in drug discovery.
In conclusion, 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid represents an exciting area of research with broad implications for pharmaceutical development. Its unique chemical structure, combined with demonstrated biological activity and favorable drug-like properties, positions it as a promising candidate for multiple therapeutic areas. Future studies should focus on comprehensive toxicological profiling and further optimization of its pharmacological properties to advance toward clinical evaluation.
2253640-41-2 (2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)